molecular formula C6H10ClNS B2650526 (1R)-1-Thiophen-3-ylethanamine;hydrochloride CAS No. 2418596-35-5

(1R)-1-Thiophen-3-ylethanamine;hydrochloride

Cat. No.: B2650526
CAS No.: 2418596-35-5
M. Wt: 163.66
InChI Key: ZCIQRLOIHVITNV-NUBCRITNSA-N
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Description

(1R)-1-Thiophen-3-ylethanamine;hydrochloride:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of heterocyclic chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Thiophen-3-ylethanamine;hydrochloride typically involves the reaction of thiophene with ethylamine under specific conditions. The process may include steps such as:

    Nitration: Thiophene is nitrated to form 3-nitrothiophene.

    Reduction: The nitro group is reduced to an amine group, resulting in 3-aminothiophene.

    Alkylation: 3-aminothiophene is then alkylated with ethylamine to form (1R)-1-Thiophen-3-ylethanamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (1R)-1-Thiophen-3-ylethanamine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but with optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-Thiophen-3-ylethanamine;hydrochloride can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can undergo substitution reactions where the hydrogen atoms on the thiophene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Thiophene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (1R)-1-Thiophen-3-ylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene: The parent compound with a similar structure but without the ethylamine group.

    3-Aminothiophene: A precursor in the synthesis of (1R)-1-Thiophen-3-ylethanamine;hydrochloride.

    Thiophene derivatives: Various compounds with different functional groups attached to the thiophene ring.

Uniqueness: this compound is unique due to its specific structure, which combines the thiophene ring with an ethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-thiophen-3-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIQRLOIHVITNV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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